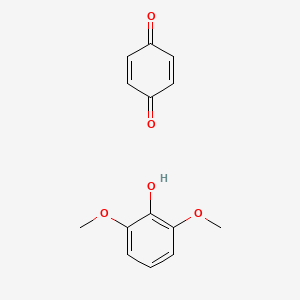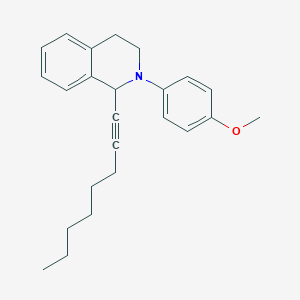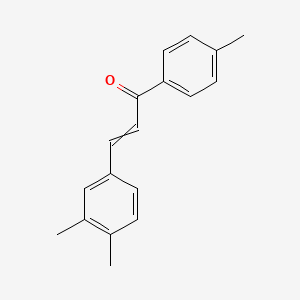
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methyl groups on both phenyl rings, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethylbenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or acidic resins can also enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, forming covalent bonds with nucleophilic sites in biomolecules. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethylphenyl)-1-phenylprop-2-en-1-one: Lacks the methyl group on the second phenyl ring.
3-(4-Methylphenyl)-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on the first phenyl ring.
3-Phenyl-1-(4-methylphenyl)prop-2-en-1-one: Lacks the methyl groups on both phenyl rings.
Uniqueness
The presence of methyl groups on both phenyl rings in 3-(3,4-Dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one can influence its chemical reactivity and biological activity. These substituents can affect the compound’s electronic properties, steric hindrance, and overall stability, making it unique compared to similar compounds.
Propiedades
Número CAS |
819792-68-2 |
|---|---|
Fórmula molecular |
C18H18O |
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
3-(3,4-dimethylphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O/c1-13-4-9-17(10-5-13)18(19)11-8-16-7-6-14(2)15(3)12-16/h4-12H,1-3H3 |
Clave InChI |
DFQBEJAELWEZOS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Furan-3-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14214380.png)

![N'-Benzyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-ethylurea](/img/structure/B14214386.png)
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(bromomethyl)-](/img/structure/B14214396.png)
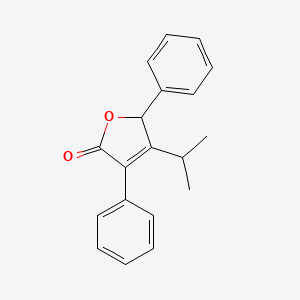
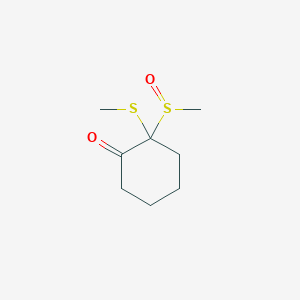
![2-{[Dimethyl(phenyl)silyl]sulfanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14214407.png)
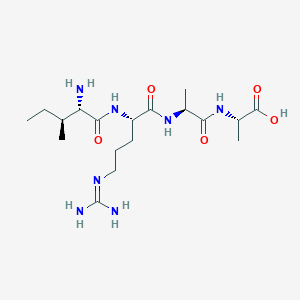
![2,3,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14214442.png)
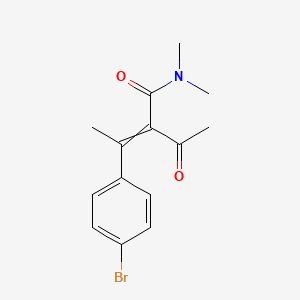
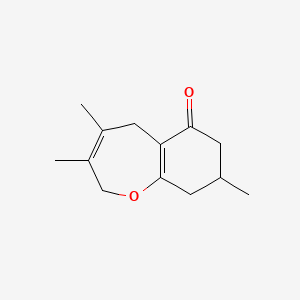
![7-Ethoxy-1,2-difluoro-3-[2-(4-pentylcyclohexyl)ethyl]naphthalene](/img/structure/B14214465.png)
